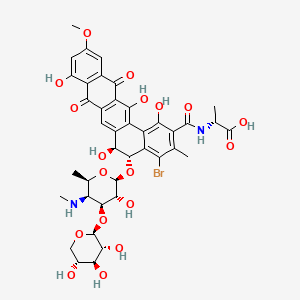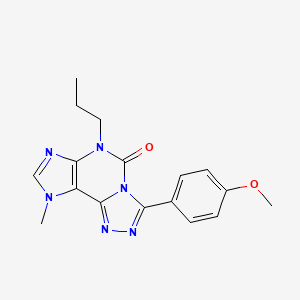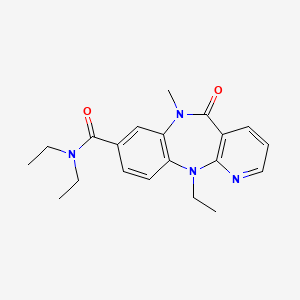
1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry studies. In biology, it has been studied for its potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer’s disease. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function. The pathways involved in this mechanism include the cholinergic signaling pathway .
Comparaison Avec Des Composés Similaires
1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate is unique due to its specific structure and mechanism of action. Similar compounds include other acetylcholinesterase inhibitors, such as donepezil and rivastigmine. Ganstigmine’s unique structure provides distinct advantages in terms of its binding affinity and selectivity for acetylcholinesterase .
Propriétés
Numéro CAS |
910661-75-5 |
|---|---|
Formule moléculaire |
C22H27N3O3 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
[(3S,3aS,8bR)-3,4,8b-trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate |
InChI |
InChI=1S/C22H27N3O3/c1-5-15-8-6-7-9-18(15)23-21(26)28-16-10-11-19-17(14-16)22(2)12-13-25(4,27)20(22)24(19)3/h6-11,14,20H,5,12-13H2,1-4H3,(H,23,26)/t20-,22+,25-/m0/s1 |
Clé InChI |
MVHRCJQCKYPDRL-HOKHCIIBSA-N |
SMILES isomérique |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@@]3(CC[N@+]4(C)[O-])C)C |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CC[N+]4(C)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



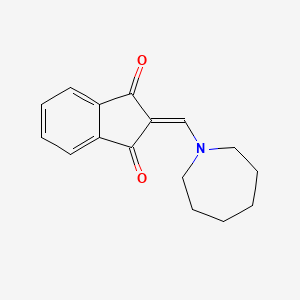
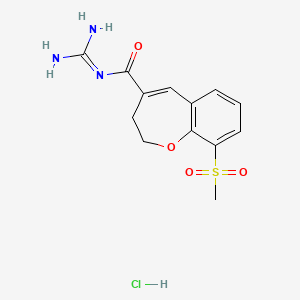


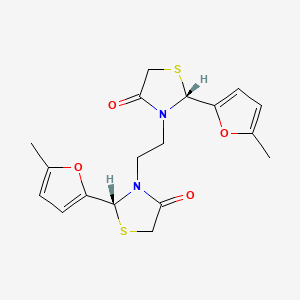
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)


